Dicyclanil

Descripción

Propiedades

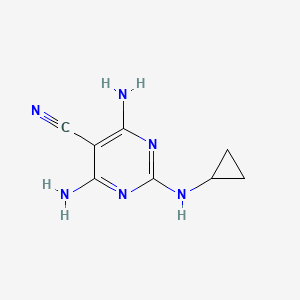

IUPAC Name |

4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-3-5-6(10)13-8(14-7(5)11)12-4-1-2-4/h4H,1-2H2,(H5,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTIFYGCWCQRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=C(C(=N2)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041013 | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112636-83-6 | |

| Record name | Dicyclanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112636-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112636836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinecarbonitrile, 4,6-diamino-2-(cyclopropylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBC8O809S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dicyclanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclanil, chemically known as 4,6-diamino-2-(cyclopropylamino)pyrimidine-5-carbonitrile, is a potent insect growth regulator. This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for Dicyclanil, designed to support researchers and professionals in the fields of veterinary medicine and drug development. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate a deeper understanding of the manufacturing process of this important active pharmaceutical ingredient.

Introduction

Dicyclanil is a highly effective ectoparasiticide, primarily used in veterinary applications to control fly strike in sheep. Its mode of action involves the disruption of the moulting process in insect larvae, offering a targeted and efficient method of pest control. The synthesis of Dicyclanil involves a multi-step chemical process, culminating in a final product that must be rigorously purified to meet pharmaceutical standards. This document outlines the core synthetic pathways and purification techniques employed in the production of Dicyclanil.

Core Synthesis of Dicyclanil

The synthesis of Dicyclanil is predominantly achieved through a two-step process. The first step involves the formation of a key intermediate, 2-chloro-4,6-diamino-5-cyanopyrimidine. This intermediate is then reacted with cyclopropylamine to yield the final Dicyclanil product.

Synthesis of 2-chloro-4,6-diamino-5-cyanopyrimidine (Intermediate 1)

The synthesis of the chlorinated pyrimidine intermediate is a critical first step. One common method involves the reaction of malononitrile and dicyandiamide.[1]

Experimental Protocol:

-

Reagents: Malononitrile, Dicyandiamide, Sodium ethoxide, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared.

-

Malononitrile and dicyandiamide are added to the solution.

-

The reaction mixture is heated under reflux for a specified period.

-

Upon completion, the reaction mixture is cooled, and the intermediate is precipitated, filtered, and washed.

-

-

Yield: The yield of this reaction is typically in the range of 70-80%, depending on the specific conditions and scale.

Synthesis of Dicyclanil from Intermediate 1

The final step in the synthesis involves the nucleophilic substitution of the chlorine atom in the intermediate with cyclopropylamine.

Experimental Protocol:

-

Reagents: 2-chloro-4,6-diamino-5-cyanopyrimidine, Cyclopropylamine, a suitable solvent (e.g., water or an organic solvent), and a base (optional).

-

Procedure:

-

2-chloro-4,6-diamino-5-cyanopyrimidine is suspended in the chosen solvent.

-

Cyclopropylamine is added to the suspension.

-

The reaction mixture is heated for several hours until the reaction is complete, as monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After cooling, the crude Dicyclanil product precipitates and is collected by filtration.

-

Quantitative Data Summary for Dicyclanil Synthesis:

| Step | Reactants | Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Malononitrile, Dicyandiamide, Sodium ethoxide | Ethanol | Reflux | 4-6 | 70-80 |

| 2 | 2-chloro-4,6-diamino-5-cyanopyrimidine, Cyclopropylamine | Water/Organic Solvent | 80-100 | 6-8 | 85-95 |

Purification of Dicyclanil

The crude Dicyclanil obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Experimental Protocol:

-

Solvent Selection: A suitable solvent for recrystallization should dissolve Dicyclanil sparingly at room temperature but have high solubility at elevated temperatures. Common solvents to consider include ethanol, methanol, acetonitrile, or mixtures with water.

-

Procedure:

-

The crude Dicyclanil is dissolved in a minimum amount of the hot recrystallization solvent to form a saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly, promoting the formation of pure crystals of Dicyclanil.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Column Chromatography

For higher purity requirements or for the separation of closely related impurities, column chromatography is a more effective method.

Experimental Protocol:

-

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of Dicyclanil.

-

Mobile Phase: A suitable mobile phase (eluent) is chosen to achieve good separation of Dicyclanil from its impurities. The polarity of the mobile phase is critical and can be optimized using TLC. A common mobile phase system could be a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or acetone.

-

Procedure:

-

A slurry of silica gel in the mobile phase is packed into a chromatography column.

-

The crude Dicyclanil, dissolved in a minimum amount of the mobile phase, is carefully loaded onto the top of the column.

-

The mobile phase is passed through the column, and the separated components are collected in fractions.

-

The fractions are analyzed (e.g., by TLC or HPLC), and those containing pure Dicyclanil are combined and the solvent is evaporated to yield the purified product.

-

Quantitative Data for Dicyclanil Purification:

| Purification Method | Solvent/Mobile Phase | Typical Recovery (%) | Purity Achieved (%) |

| Recrystallization | Ethanol/Water | 80-90 | >98 |

| Column Chromatography | Hexane:Ethyl Acetate (gradient) | 70-85 | >99.5 |

Visualization of Workflows

To provide a clear visual representation of the synthesis and purification processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of Dicyclanil.

References

The Pharmacokinetic Profile and Metabolic Fate of Dicyclanil in Sheep: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pharmacokinetics and metabolism of Dicyclanil, a pyrimidine-derived insect growth regulator, in sheep. Dicyclanil is primarily used for the topical treatment and prevention of myiasis, commonly known as fly-strike, caused by larvae of blowflies such as Lucilia cuprina. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for ensuring its efficacy and safety in veterinary medicine.

Pharmacokinetics: Absorption, Distribution, and Excretion

Dicyclanil is administered to sheep topically, typically as a pour-on suspension. Its absorption through the skin is limited, with the majority of the compound remaining on the wool and skin surface.

Absorption

Following a single topical application, dermal absorption of Dicyclanil is relatively low. Studies using radiolabeled Dicyclanil have shown that approximately 2% to 5% of the applied dose is absorbed systemically over a 7-day period.[1][2][3][4][5] The rate and extent of absorption can be influenced by factors such as the formulation, wool density, and the specific breed of sheep.[5][6] Peak blood concentrations are typically observed between 12 and 48 hours after administration.[2][3][4][5][6]

Distribution

Once absorbed, Dicyclanil is widely distributed throughout the body.[2][3][4][5][6] Residue studies have detected the parent compound and its metabolites in various tissues, including muscle, fat, liver, and kidney. Unchanged Dicyclanil is the major residue found in muscle, fat, and wool. In contrast, the liver and kidneys, the primary organs of metabolism and excretion, contain both the parent compound and its main metabolite, descyclopropyl dicyclanil.[2][3][4][5][6]

Excretion

The elimination of absorbed Dicyclanil is relatively rapid. Within 7 days of administration, the majority of the absorbed dose is excreted from the body, primarily through urine and, to a lesser extent, feces.[1][2][3][4][5] One study noted that by 7 days post-dose, 0.83% of the retained dose was excreted in the urine and 1.05% in the feces.[1] Radioactivity has also been detected in the bile, indicating biliary excretion as another route of elimination.[1]

Metabolism of Dicyclanil

The biotransformation of Dicyclanil in sheep is a key aspect of its clearance from the body. The metabolic pathways are understood to be broadly similar to those observed in rats.[7] The primary site of metabolic activity is the liver.

The metabolic process is primarily characterized by the oxidative opening of the cyclopropyl ring attached to the pyrimidine core.[7] The cyano group on the pyrimidine ring remains metabolically stable.[7] This initial oxidation is followed by further biotransformation, including cleavage of the cyclopropyl-N-bond, a process known as dealkylation.

The major metabolite identified in sheep is 2,4,6-triamino-pyrimidine-5-carbonitrile , also referred to as descyclopropyl dicyclanil or CGA 297107.[1][2][3][4][5][6] This metabolite, along with the parent Dicyclanil, is the focus of residue monitoring in edible tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data on the pharmacokinetics and residue levels of Dicyclanil in sheep.

Table 1: Pharmacokinetic Parameters of Dicyclanil in Sheep

| Parameter | Value | Reference |

| Route of Administration | Topical (Pour-on) | [1][2] |

| Dose Level | ~35 mg/kg body weight | [1] |

| Dermal Absorption | ~2-5% of the applied dose | [1][2][3][4][5] |

| Time to Peak Blood Concentration (Tmax) | 12 - 48 hours | [2][3][4][5][6] |

| Excretion (7 days post-dose) | ~5% of the dose eliminated in urine and feces | [2][3][4][5] |

| Urinary Excretion (as % of retained dose) | ~0.83% | [1] |

| Fecal Excretion (as % of retained dose) | ~1.05% | [1] |

| Half-life in Liver | 13 days | [2][3][4][5][6] |

| Half-life in Kidney | 10 days | [2][3][4][5][6] |

Table 2: Maximum Residue Limits (MRLs) for Dicyclanil and its Metabolite in Ovine Tissues

| Tissue | MRL (µg/kg) | Reference |

| Muscle | 200 | [1] |

| Fat | 50 | [1] |

| Liver | 400 | [1] |

| Kidney | 400 | [1] |

| MRLs represent the sum of Dicyclanil and its metabolite 2,4,6-triamino-pyrimidine-5-carbonitrile. |

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic and metabolism studies. The following sections outline the typical methodologies employed in the investigation of Dicyclanil in sheep.

Animal Studies

Pharmacokinetic and residue studies are typically conducted in mature sheep of a specific breed (e.g., Oxford Down, Greyface).[1] Animals are housed in individual pens to allow for the separate collection of urine and feces. A specified dose of Dicyclanil, often as a radiolabeled compound (e.g., ¹⁴C-Dicyclanil), is applied topically along the backline of the sheep.[1]

Sample Collection

Blood samples are collected at predetermined time points to characterize the absorption and elimination phases. Urine and feces are collected daily to determine the extent and routes of excretion.[1] At the end of the study period, animals are euthanized, and various tissues, including muscle, fat, liver, and kidney, are collected for residue analysis.[1] Wool samples from the application site are also taken to assess the amount of unabsorbed drug.[1]

Analytical Methods

The quantification of Dicyclanil and its metabolites in biological matrices requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly used techniques.[1]

A typical analytical workflow involves:

-

Extraction: Tissue samples are homogenized and extracted with an organic solvent, such as a mixture of water and acetonitrile.[8]

-

Clean-up: The extract is then purified to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction.

-

Analysis: The purified extract is injected into an HPLC or LC-MS system for the separation and quantification of Dicyclanil and its metabolites.

Thin Layer Chromatography (TLC) has also been utilized for the characterization of metabolites in various samples.[9]

Visualizations: Workflows and Pathways

To further elucidate the processes involved in the study of Dicyclanil, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of the drug in sheep.

Caption: A typical experimental workflow for a pharmacokinetic study of Dicyclanil in sheep.

Caption: The primary metabolic pathway of Dicyclanil in sheep.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. inchem.org [inchem.org]

- 5. Pharmacological particulars - CLiKZiN 12.5 mg/ml Pour-On Suspension for Sheep [noahcompendium.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 9. ema.europa.eu [ema.europa.eu]

Dicyclanil: An In-Depth Technical Guide for Researchers

An examination of the insect growth regulator's mechanism of action, efficacy, and associated experimental protocols.

Introduction

Dicyclanil is a potent insect growth regulator (IGR) belonging to the pyrimidine-carbonitrile class of chemicals. It is widely utilized in the veterinary field, primarily for the prevention of blowfly strike (cutaneous myiasis) in sheep, a condition caused by the larvae of flies such as Lucilia cuprina. As an IGR, dicyclanil disrupts the normal development of insect larvae, ultimately leading to their mortality. This technical guide provides a comprehensive overview of dicyclanil for researchers, scientists, and drug development professionals, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

The precise molecular target and mode of action of dicyclanil have not been fully elucidated.[1][2][3] However, it is established that dicyclanil interferes with the insect's molting process and chitin metabolism.[1][2][4] Unlike benzoylphenylurea (BPU) compounds, dicyclanil is not a direct chitin synthesis inhibitor.[1][2] Its effects are more aligned with those of triazine derivatives like cyromazine, suggesting an interference with the deposition or metabolism of chitin in the cuticle.[1]

Dicyclanil's primary effect is the prevention of the molt from the first to the second larval instar in susceptible dipteran species.[2][5] This disruption of the life cycle prevents the development of the more damaging later-stage maggots.[6] The high specificity of dicyclanil towards dipteran larvae makes it a valuable tool for targeted pest management.[4]

Signaling Pathways in Insect Molting and Chitin Synthesis

While the exact target of dicyclanil is unknown, its effects are intrinsically linked to the hormonal regulation of molting and the biochemical pathway of chitin synthesis. The two primary hormones governing insect molting are 20-hydroxyecdysone (20E) and Juvenile Hormone (JH).[6][7][8] 20E initiates the molting process, while high levels of JH maintain the larval state.[6][7] A decrease in JH levels allows 20E to trigger metamorphosis.[6] Dicyclanil likely interferes with a step downstream of the hormonal signal, within the complex process of cuticle formation.

The synthesis of chitin is a multi-step enzymatic process that is crucial for the formation of the insect exoskeleton.[9][10] It begins with the conversion of glucose and ends with the polymerization of N-acetylglucosamine (GlcNAc) into long chitin chains by the enzyme chitin synthase.[11] These chains are then assembled into microfibrils that form the structural basis of the cuticle.[2]

Below are diagrams illustrating the general signaling pathway of insect molting and the chitin biosynthesis pathway. Dicyclanil is hypothesized to act somewhere within these processes, leading to a disruption of cuticle formation.

Quantitative Efficacy Data

The efficacy of dicyclanil is typically quantified through in vitro and in vivo bioassays. Key metrics include the lethal concentration (LC50) required to kill 50% of a test population, and the effective dose (ED50) required to elicit a specific sublethal response in 50% of a population. The development of resistance to dicyclanil in populations of L. cuprina is a significant concern and is measured by the resistance ratio (RR) or resistance factor (RF), which compares the LC50 of a resistant strain to that of a susceptible strain.

| Parameter | Insect Species | Strain | Value | Reference |

| Resistance Ratio (LC50) | Lucilia cuprina | Resistant Strain 1 | ~13-fold | [1][4] |

| Lucilia cuprina | Resistant Strain 2 | ~25-fold | [1][4] | |

| Lucilia cuprina | "GG" Strain | 16-fold | [12] | |

| Cross-Resistance Ratio (LC50) | Lucilia cuprina (Cyromazine-resistant) | Dicyclanil | 2.5-fold to 20-fold | [12] |

| Synergism Ratio (IC50) | Lucilia cuprina (Resistant) | Dicyclanil + Aminobenzotriazole | 7.2 | [13][14] |

| Ecotoxicity (LC50, 96h) | Fish | - | 60 mg/L | [15] |

| Ecotoxicity (EC50, 48h) | Crustacea | - | 8.3 mg/L | [15] |

Table 1: Quantitative Efficacy and Resistance Data for Dicyclanil

| Product Concentration | Target | Protection Period (Susceptible Strain) | Reduced Protection Period (Resistant Strain) | Percent Reduction | Reference |

| 12.5 g/L Dicyclanil | Lucilia cuprina | Up to 11 weeks | 3 weeks | >73% | [1][4] |

| 50 g/L Dicyclanil | Lucilia cuprina | 18-24 weeks | 4 weeks | ≥78% | [1][4][16][17] |

| 65 g/L Dicyclanil | Lucilia cuprina | Up to 29 weeks | 9 weeks | 69% | [1][4][18] |

Table 2: In Vivo Efficacy of Dicyclanil Formulations Against Susceptible and Resistant Lucilia cuprina

Experimental Protocols

The evaluation of dicyclanil's efficacy and the monitoring of resistance rely on standardized experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Larval Bioassay for Dicyclanil Susceptibility

This protocol is adapted from methodologies used to assess insecticide resistance in Lucilia cuprina.

Objective: To determine the dose-response of first instar larvae to dicyclanil and calculate the LC50.

Materials:

-

Dicyclanil stock solution (analytical grade, dissolved in a suitable solvent like DMSO).

-

Larval rearing medium (e.g., powdered sheep liver, dried yeast, agar).

-

96-well microtiter plates or similar small containers.

-

First instar larvae of the insect species of interest (e.g., L. cuprina), less than 24 hours old.

-

Incubator set to appropriate temperature and humidity (e.g., 27°C and 75% RH).

-

Stereomicroscope.

Methodology:

-

Preparation of Dosing Medium: A serial dilution of the dicyclanil stock solution is prepared. A small aliquot of each dilution is thoroughly mixed into the liquid larval rearing medium to achieve a range of final concentrations. A control medium with solvent only is also prepared.

-

Assay Setup: A defined volume of the dicyclanil-dosed or control medium is dispensed into each well of the microtiter plate.

-

Larval Inoculation: Using a fine paintbrush or similar tool, a set number of first instar larvae (e.g., 10-20) are transferred into each well.

-

Incubation: The plates are sealed to prevent larvae from escaping and incubated for a defined period (e.g., 48-72 hours).

-

Assessment of Mortality: After the incubation period, the number of live and dead larvae in each well is counted under a stereomicroscope. Larvae that are immobile and do not respond to gentle prodding are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50, LC95, and their 95% confidence intervals.

In Vivo Larval Implant Bioassay for Flystrike Protection

This protocol assesses the efficacy of a topical dicyclanil formulation in preventing flystrike on sheep.

Objective: To determine the protection period afforded by a dicyclanil formulation against larval challenge.

Materials:

-

Sheep with a suitable wool length (e.g., 6 weeks of wool growth).

-

Dicyclanil pour-on or spray-on formulation.

-

Applicator gun for the formulation.

-

Neonate (<24 hours old) first instar larvae of L. cuprina (both susceptible and resistant strains if applicable).

-

Small cages or rings to contain the larvae at the implant site.

-

Adhesive and bandages to secure the cages.

Methodology:

-

Animal Treatment: A group of sheep is treated with the dicyclanil formulation according to the manufacturer's instructions. A control group remains untreated.

-

Larval Challenge: At set intervals post-treatment (e.g., weekly or bi-weekly), a defined number of first instar larvae (e.g., 50-100) are implanted onto a specific area of the fleece of each sheep. The larvae are contained within a secured cage to ensure they remain at the challenge site.

-

Assessment of Strike Formation: After a set period (e.g., 24-48 hours), the implant sites are examined for signs of a "strike," which is characterized by the presence of live, developing larvae and inflammation of the skin.

-

Determination of Protection Period: The protection period is defined as the time from treatment until a predetermined percentage of animals in the treated group show signs of a strike.

-

Data Analysis: The number of successful strikes in the treated and control groups is recorded at each time point. The percentage of protection can be calculated and compared between different formulations or against different larval strains.

Resistance to Dicyclanil

The development of resistance to dicyclanil in Lucilia cuprina is a significant challenge to its continued efficacy.[18][19] Resistance is characterized by a reduced protection period afforded by dicyclanil-based products.[1][4][18] Studies have shown that resistance to dicyclanil is often associated with cross-resistance to cyromazine.[1][12]

The primary mechanism of resistance to dicyclanil in L. cuprina appears to be metabolic, involving the cytochrome P450 monooxygenase system.[13][14][20] The use of synergists, such as the P450 inhibitor aminobenzotriazole, can significantly reduce the resistance factor in resistant strains, confirming the role of these enzymes in detoxification.[13][14] Research has also implicated the upregulation of specific P450 genes, such as Cyp12d1, in dicyclanil resistance.[13][14]

Conclusion

Dicyclanil remains a highly effective insect growth regulator for the control of sheep blowfly. Its mode of action, while not precisely defined, involves the disruption of the larval molting process, leading to high levels of preventative efficacy. The emergence of resistance, primarily through metabolic detoxification, poses a threat to its long-term use. Continued research into the specific molecular target of dicyclanil and the mechanisms of resistance is crucial for the development of effective resistance management strategies and the design of next-generation IGRs. The experimental protocols outlined in this guide provide a framework for the continued evaluation of dicyclanil and other novel insect control agents.

References

- 1. Dicyclanil resistance in the Australian sheep blowfly, Lucilia cuprina, substantially reduces flystrike protection by dicyclanil and cyromazine based products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Dicyclanil resistance in the Australian sheep blowfly, Lucilia cuprina, substantially reduces flystrike protection by dicyclanil and cyromazine based products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect Chitin Biosynthesis and Inhibition - KANSAS STATE UNIV [portal.nifa.usda.gov]

- 6. Hormonal Control of Insect Metamorphosis: Ecdysone, Juvenile Hormone, and Molting - RBR Life Science [rbrlifescience.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. k-state.edu [k-state.edu]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. wool.com [wool.com]

- 13. Resistance to dicyclanil and imidacloprid in the sheep blowfly, Lucilia cuprina, in Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resistance to dicyclanil and imidacloprid in the sheep blowfly, Lucilia cuprina, in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. www2.zoetis.com.au [www2.zoetis.com.au]

- 16. pastoralag.com.au [pastoralag.com.au]

- 17. specialistsales.com.au [specialistsales.com.au]

- 18. Strategic Fly Control in Sheep | Elanco Farm Animal NZ [farmanimal.elanco.com]

- 19. agriculture.vic.gov.au [agriculture.vic.gov.au]

- 20. CSIRO Research Publications Repository [publications.csiro.au]

Dicyclanil's Enigmatic Assault on Dipteran Larvae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclanil, a potent insect growth regulator (IGR) of the pyrimidine derivative class, is a critical tool in the management of dipteran pests, particularly in the prevention of myiasis (flystrike) in sheep caused by species such as Lucilia cuprina and Lucilia sericata. Despite its widespread use and demonstrated efficacy, the precise biochemical mode of action of Dicyclanil remains an area of active investigation. This technical guide synthesizes the current understanding of Dicyclanil's effects on dipteran larvae, consolidating available quantitative data, detailing experimental methodologies for its study, and visualizing the proposed pathways and experimental workflows. While not a direct inhibitor of chitin synthesis, Dicyclanil fatally disrupts the molting process, primarily preventing the transition from the first to the second larval instar. This document aims to provide a comprehensive resource for researchers engaged in the study of insecticide resistance, the development of novel pest control strategies, and the fundamental biology of insect development.

Proposed Mode of Action: Interference with Molting and Cuticle Formation

The exact molecular target of Dicyclanil has not been definitively identified. However, a consensus in the scientific literature suggests a mode of action analogous to that of cyromazine, another triazine-based IGR. Both compounds are believed to interfere with the complex cascade of events leading to the successful shedding of the old cuticle and the formation of a new one during molting.

Key characteristics of Dicyclanil's proposed mode of action include:

-

Disruption of Molting: Dicyclanil's primary observable effect is the failure of dipteran larvae to complete the molt, specifically the transition from the first to the second instar.[1][2] This leads to larval mortality.

-

No Direct Chitin Synthesis Inhibition: Unlike benzoylphenylurea (BPU) insecticides, Dicyclanil does not directly inhibit the enzyme chitin synthase, a key component in the production of chitin, the primary structural polymer of the insect exoskeleton.[1][2][3] The interference is thought to occur at a different, yet unelucidated, point in the cuticle formation or degradation process.[3][4]

-

High Specificity: Dicyclanil exhibits a high degree of specificity for dipteran larvae, making it a valuable tool for targeted pest control with minimal off-target effects on other insect orders.[4]

The following diagram illustrates the hypothetical placement of Dicyclanil's action within the broader context of insect molting.

References

Dicyclanil's Disruption of Chitin Synthesis and Molting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclanil is a potent insect growth regulator (IGR) belonging to the pyrimidine derivative class of chemicals. It is widely utilized in veterinary medicine, particularly for the control of ectoparasites in sheep, such as the blowfly Lucilia cuprina. Its efficacy stems from its ability to interfere with the critical physiological processes of chitin synthesis and molting in insect larvae, ultimately leading to mortality. While the precise molecular mechanism of dicyclanil remains to be fully elucidated, substantial evidence suggests a mode of action analogous to that of cyromazine, another triazine-based IGR. This technical guide provides an in-depth analysis of the current understanding of dicyclanil's effects on chitin metabolism and the insect molting cascade. It consolidates available quantitative data on its biological activity, details relevant experimental methodologies, and presents visual representations of the hypothesized mechanisms and workflows to support further research and development in this area.

Introduction: Dicyclanil as an Insect Growth Regulator

Dicyclanil is a highly effective IGR used for the prevention of flystrike in sheep.[1][2] Unlike neurotoxic insecticides, which target the insect's nervous system, dicyclanil disrupts the developmental processes of larval stages.[1][3] This targeted mode of action makes it a valuable tool in integrated pest management strategies, as it exhibits low toxicity to mammals. The primary observable effects of dicyclanil exposure in susceptible insect larvae are the inhibition of molting and pupation.[1][2] These effects are believed to be a consequence of interference with the synthesis and deposition of chitin, a vital structural component of the insect exoskeleton.[4]

The Hypothesized Mechanism of Action: Interference with Chitin Metabolism and Molting

The definitive molecular target of dicyclanil is not yet known. However, based on its structural similarity to cyromazine and the observed cross-resistance between the two compounds, it is widely postulated that they share a similar mechanism of action.[1][5] The prevailing hypotheses center on the disruption of chitin metabolism and the hormonal regulation of molting.

It is important to note that dicyclanil and cyromazine are not classical chitin synthesis inhibitors in the same vein as benzoylphenylureas (BPUs). BPUs are known to directly inhibit the chitin synthase enzyme. In contrast, dicyclanil's interference is thought to occur at a different point in the pathway, possibly affecting the sclerotization of the cuticle or the hormonal signaling that governs molting.[6][7]

One hypothesis suggests an interaction with the ecdysone signaling pathway. Ecdysone, the insect molting hormone, orchestrates the complex sequence of events leading to the shedding of the old cuticle and the formation of a new one. Disruption of this pathway could lead to the observed molting failures.[8]

Signaling Pathway: Hypothesized Disruption of Ecdysone Signaling

The following diagram illustrates a simplified model of the ecdysone signaling pathway and the potential point of interference by dicyclanil.

Quantitative Data on Dicyclanil's Biological Activity

The biological activity of dicyclanil has been quantified primarily through in vivo and in vitro bioassays, focusing on larval mortality, pupation inhibition, and the development of resistance.

In Vitro Efficacy and Resistance in Lucilia cuprina

The following table summarizes key quantitative data on dicyclanil's efficacy against the Australian sheep blowfly, Lucilia cuprina.

| Parameter | Strain | Value | Reference |

| Resistance Ratio (LC50) | Dicyclanil-resistant | ~13-fold | [1][9] |

| Resistance Ratio (LC50) | Dicyclanil-resistant | ~25-fold | [1][9] |

| Resistance Factor (IC50) | Walgett 2019 | 26-fold | [10] |

| Synergism Ratio (with aminobenzotriazole) | Walgett 2019 | 7.2-fold | [10] |

| IC50 (µ g/assay ) | LS (Susceptible) | 0.081 | [11] |

| IC50 (µ g/assay ) | Walgett 2019 G9-10 | 2.08 | [11] |

IC50 (Inhibitory Concentration 50%): The concentration of a drug that gives half-maximal response. LC50 (Lethal Concentration 50%): The concentration of a chemical which kills 50% of a sample population. Resistance Ratio/Factor: The ratio of the LC50 or IC50 of a resistant strain to that of a susceptible strain. Synergism Ratio: The fold increase in toxicity of an insecticide when combined with a synergist.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the impact of dicyclanil on insects.

Larval Development Bioassay (In Vitro)

This protocol is adapted from studies investigating insecticide resistance in Lucilia cuprina.[3][11]

Objective: To determine the concentration of dicyclanil that inhibits the development of insect larvae to the pupal stage.

Materials:

-

First instar larvae of the target insect species (e.g., Lucilia cuprina)

-

Artificial larval rearing medium (e.g., meat meal-based diet)

-

Technical grade dicyclanil

-

Solvent for dicyclanil (e.g., 10% DMSO)[3]

-

Incubator set to appropriate temperature and humidity for the target species

-

Multi-well plates or small containers for individual or small group rearing

Procedure:

-

Preparation of Dicyclanil Solutions: Prepare a stock solution of dicyclanil in the chosen solvent. Perform serial dilutions to create a range of test concentrations.

-

Dosing the Rearing Medium: Add a precise volume of each dicyclanil dilution to a known amount of the larval rearing medium and mix thoroughly to ensure even distribution. A control group with only the solvent added to the medium must be included.

-

Larval Inoculation: Place a predetermined number of first instar larvae (e.g., 50) onto the surface of the treated medium in each container.[3]

-

Incubation: Place the containers in an incubator under controlled conditions optimal for larval development.

-

Assessment of Pupation: After a species-specific period sufficient for development to the pupal stage in the control group, count the number of successfully formed pupae in each container.

-

Data Analysis: Calculate the percentage of pupation for each dicyclanil concentration relative to the control group. Determine the IC50 (concentration inhibiting 50% of pupation) using probit analysis or other appropriate statistical methods.

Conclusion and Future Directions

Dicyclanil remains a critical tool for the management of insect pests, particularly in the sheep industry. Its mode of action, while not fully understood, clearly involves the disruption of molting and likely interferes with chitin metabolism through a mechanism distinct from direct chitin synthase inhibition. The existing data strongly supports a mode of action similar to cyromazine, with potential involvement of the ecdysone signaling pathway.

Future research should prioritize the identification of the specific molecular target(s) of dicyclanil. Advanced techniques in molecular biology, such as target-based screening, transcriptomics, and proteomics, could provide valuable insights. Elucidating the precise mechanism will not only enhance our understanding of insect physiology but also aid in the development of new, more effective IGRs and inform strategies to manage and mitigate the growing issue of insecticide resistance. A deeper understanding of the signaling pathways affected by dicyclanil will be crucial for the sustainable use of this important insecticide.

References

- 1. Dicyclanil resistance in the Australian sheep blowfly, Lucilia cuprina, substantially reduces flystrike protection by dicyclanil and cyromazine based products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. wool.com [wool.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. wool.com [wool.com]

- 6. selleckchem.com [selleckchem.com]

- 7. toku-e.com [toku-e.com]

- 8. researchgate.net [researchgate.net]

- 9. Dicyclanil resistance in the Australian sheep blowfly, Lucilia cuprina, substantially reduces flystrike protection by dicyclanil and cyromazine based products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance to dicyclanil and imidacloprid in the sheep blowfly, Lucilia cuprina, in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resistance to dicyclanil and imidacloprid in the sheep blowfly, Lucilia cuprina, in Australia - PMC [pmc.ncbi.nlm.nih.gov]

Dicyclanil: A Technical Guide to its Environmental Fate and Ecotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclanil is a potent insect growth regulator (IGR) belonging to the pyrimidine-derived class of compounds. It is primarily used in veterinary medicine for the prevention of fly strike (myiasis) in sheep, caused by the larvae of various blowfly species, including Lucilia sericata and Wohlfahrtia magnifica.[1][2][3][4] Its mode of action is believed to be similar to that of cyromazine, interfering with the molting and pupation processes of insect larvae, ultimately preventing their development into adult flies.[1][2][3][4] This technical guide provides a comprehensive overview of the environmental fate and ecotoxicity of Dicyclanil, presenting key data in a structured format, detailing experimental methodologies, and visualizing important pathways and workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dicyclanil is essential for predicting its behavior and persistence in the environment.

| Property | Value | Reference |

| Chemical Name | 4,6-diamino-2-(cyclopropylamino)-5-pyrimidinecarbonitrile | [5] |

| CAS Number | 112636-83-6 | [5] |

| Molecular Formula | C8H10N6 | [6] |

| Molecular Weight | 190.21 g/mol | [6] |

| Water Solubility | Information not available | |

| Vapor Pressure | Information not available | |

| Log Kow (Octanol-Water Partition Coefficient) | Information not available |

Environmental Fate

The environmental fate of Dicyclanil dictates its persistence, mobility, and potential for exposure to non-target organisms. Key processes governing its environmental fate include degradation in soil and water, hydrolysis, and photolysis.

Degradation in Soil

The persistence of Dicyclanil in soil is a critical factor in assessing its potential for long-term environmental impact.

| Parameter | Value | Reference |

| Soil Degradation Half-life (DT50) | Data not available in the searched literature. | |

| Major Metabolites | Descyclopropyl Dicyclanil | [1][2][3] |

Experimental Protocol: Soil Degradation Study (Based on OECD Guideline 307)

This protocol outlines a laboratory-based method to assess the aerobic and anaerobic transformation of Dicyclanil in soil.

Caption: Workflow for a soil degradation study.

Hydrolysis

Hydrolysis is a key abiotic degradation process for many chemicals in the aquatic environment.

| Parameter | Value | Reference |

| Hydrolysis Half-life | Data not available in the searched literature. |

Photolysis in Water

Photodegradation by sunlight can be a significant route of transformation for chemicals present in surface waters.

| Parameter | Value | Reference |

| Photolysis Half-life | Data not available in the searched literature. | |

| Quantum Yield | Data not available in the searched literature. |

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment.

| Parameter | Value | Reference |

| Bioconcentration Factor (BCF) | Data not available in the searched literature. |

Ecotoxicity

The ecotoxicity of Dicyclanil to non-target organisms is a primary concern for its environmental risk assessment.

Aquatic Toxicity

Dicyclanil poses a risk to aquatic organisms, and its effects on various species have been evaluated.[1][2][3]

| Organism | Endpoint | Value (mg/L) | Reference |

| Fish (species not specified) | 96-hour LC50 | 32 - 68.3 | [7] |

| Daphnia magna | 48-hour EC50 | 1.1 | [5] |

| Algae (species not specified) | 96-hour EC50 | 14,201.4 | [5] |

Experimental Protocol: Fish Acute Toxicity Test (Based on OECD Guideline 203)

This protocol describes a method to determine the acute lethal toxicity of Dicyclanil to fish.[5][8][9][10]

Caption: Workflow for a fish acute toxicity test.

Experimental Protocol: Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This protocol details a method to assess the acute immobilizing effect of Dicyclanil on Daphnia magna.[11][12][13][14][15]

Caption: Workflow for a Daphnia acute immobilisation test.

Terrestrial Toxicity

Dicyclanil can also impact terrestrial non-target organisms, particularly those in the soil ecosystem.

| Organism | Endpoint | Value (mg/kg soil) | Reference |

| Earthworm (Eisenia fetida) | 14-day LC50 | >1000 | [7] |

| 14-day NOEC | <62.5 | [7] |

Experimental Protocol: Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This protocol outlines a method for determining the acute toxicity of Dicyclanil to earthworms in artificial soil.

Caption: Workflow for an earthworm acute toxicity test.

Avian Toxicity

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Mallard duck | LD50 | 500 - 1620 | [5] |

Toxicity to Other Non-Target Organisms

Dicyclanil has been shown to have harmful effects on dung flies.[1][2][3]

Mammalian Toxicity

Understanding the mammalian toxicity of Dicyclanil is crucial for assessing risks to livestock and humans.

| Species | Endpoint | Value | Reference |

| Rat | Acute Oral LD50 | 520 mg/kg bw | [14][15] |

| Rat | Acute Dermal LD50 | >2000 mg/kg bw | [14][15] |

| Rat | Acute Inhalation LC50 | 3184 mg/m³ | [14][15] |

| Rat | 90-day dietary NOEL | 1.6 mg/kg bw/day | [15] |

| Dog | 1-year dietary NOAEL | 0.71 mg/kg bw/day | [16] |

Mode of Action

The precise mode of action of Dicyclanil is not fully elucidated, but it is known to be an insect growth regulator that interferes with molting and pupation.[1][2][3][4] It is structurally similar to cyromazine, and its mechanism is thought to be related to the ecdysone signaling pathway.[1][2][3] Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis. It acts by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[1][17] Dicyclanil may disrupt this pathway, leading to the observed effects on larval development.

Caption: Postulated disruption of the ecdysone signaling pathway by Dicyclanil.

Analytical Methods

Accurate and sensitive analytical methods are essential for monitoring Dicyclanil residues in various environmental matrices and biological tissues. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed for the determination of Dicyclanil.[12][18][19]

Experimental Protocol: Dicyclanil Residue Analysis in Soil by HPLC

This protocol provides a general workflow for the extraction, cleanup, and analysis of Dicyclanil residues in soil samples.[20][21][22][23][24]

References

- 1. researchgate.net [researchgate.net]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. parasitipedia.net [parasitipedia.net]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. eurofins.com.au [eurofins.com.au]

- 9. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 12. oecd.org [oecd.org]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. eurofins.it [eurofins.it]

- 16. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. Simultaneous determination of cyromazine and dicyclanil in animal edible tissues using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

- 21. researchgate.net [researchgate.net]

- 22. ars.usda.gov [ars.usda.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Dicyclanil Degradation in Soil and Water: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclanil, a pyrimidine-derived insect growth regulator, is utilized in veterinary medicine for the prevention of myiasis (fly-strike) in sheep. Its application raises pertinent questions regarding its environmental fate and persistence. Understanding the degradation pathways of Dicyclanil in soil and water is crucial for a comprehensive environmental risk assessment. This technical guide synthesizes available data on the abiotic and biotic degradation processes of Dicyclanil, outlines standard experimental protocols for its study, and presents visual representations of the known degradation pathways.

Degradation of Dicyclanil in the Aquatic Environment

The primary degradation pathways for Dicyclanil in water are hydrolysis and photolysis.

Hydrolysis

Table 1: Quantitative Data on Dicyclanil Hydrolysis

| pH | Temperature (°C) | Half-life (DT50) (days) | Reference |

| 4 | Data not available | Data not available | |

| 7 | Data not available | Data not available | |

| 9 | Data not available | Data not available |

Data unavailable in public literature.

Photolysis

Photodegradation in water involves the breakdown of a chemical through the absorption of light energy. A study by Goutailler et al. (2002) investigated the photolytic behavior of Dicyclanil in water, identifying several intermediate products.[1] This process is a significant route of degradation for Dicyclanil in sunlit surface waters.

Table 2: Quantitative Data on Dicyclanil Aqueous Photolysis

| Parameter | Value | Conditions | Reference |

| Half-life (DT50) | Data not available | Data not available | |

| Quantum Yield | Data not available | Data not available |

While the degradation pathway has been studied, specific quantitative data like half-life and quantum yield are not available in the cited public literature.

The degradation of Dicyclanil in water via photolysis proceeds through a series of intermediate products, as identified by Goutailler et al. (2002).[1]

Figure 1: Proposed photolytic degradation pathway of Dicyclanil in water.

Degradation of Dicyclanil in Soil

The fate of Dicyclanil in the terrestrial environment is governed by a combination of biotic and abiotic processes, leading to its degradation and the formation of various metabolites.

Aerobic and Anaerobic Metabolism

Table 3: Quantitative Data on Dicyclanil Soil Metabolism

| Condition | Soil Type | Temperature (°C) | Half-life (DT50) (days) | Reference |

| Aerobic | Data not available | Data not available | Data not available | |

| Anaerobic | Data not available | Data not available | Data not available |

Data unavailable in public literature.

While direct soil metabolism studies for Dicyclanil are not publicly available, information on its metabolites in sheep provides insight into potential degradation products. A summary report from the Committee for Veterinary Medicinal Products mentions the identification of descyclopropyl dicyclanil, 2, 4, 6-triamino-pyrimidine-5-carbonitrile, and N-(4,6-diamino-5-cyano-pyrimidin-2-yl)-propionamide as metabolites.[2] It is plausible that similar enzymatic processes could occur in soil microorganisms.

Figure 2: Hypothetical microbial degradation pathway of Dicyclanil in soil.

Experimental Protocols

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are followed to assess the environmental fate of chemicals like Dicyclanil.

Hydrolysis (OECD 111)

This guideline details a tiered approach to determine the rate of abiotic hydrolysis of chemicals in sterile aqueous buffer solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.

Experimental Workflow:

Figure 3: Experimental workflow for hydrolysis studies (based on OECD 111).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to evaluate the rate and pathway of aerobic and anaerobic microbial transformation of chemicals in soil.

Experimental Workflow:

Figure 4: Workflow for soil metabolism studies (based on OECD 307).

Phototransformation of Chemicals in Water (OECD 316)

This guideline describes the methodology to determine the rate of direct phototransformation of chemicals in water using artificial light that simulates natural sunlight.

Experimental Workflow:

Figure 5: Workflow for aqueous phototransformation studies (based on OECD 316).

Conclusion

The environmental degradation of Dicyclanil is a complex process involving both abiotic and biotic pathways. In the aquatic environment, photolysis appears to be a significant route of degradation, leading to the formation of several intermediate products and eventual mineralization. In soil, microbial degradation is expected to be the primary mechanism of dissipation, although specific pathways and rates are not well-documented in publicly available literature. The metabolites identified in animal studies provide valuable clues for potential soil and water degradates. Further research, following standardized OECD guidelines, is necessary to generate the quantitative data required for a complete and robust environmental risk assessment of Dicyclanil. This includes determining the half-lives under various soil and water conditions and fully elucidating the degradation pathways and the identities of the resulting metabolites.

References

Dicyclanil: A Technical Guide to its History, Development, and Veterinary Application

Abstract

Dicyclanil is a potent insect growth regulator (IGR) belonging to the cyano-pyrimidine chemical class, developed for the specific prevention of cutaneous myiasis, commonly known as blowfly strike, in sheep.[1] This technical guide provides an in-depth overview of the history, development, mechanism of action, pharmacokinetics, and efficacy of Dicyclanil as a veterinary drug. It details the experimental protocols utilized in its evaluation and presents key quantitative data in a structured format. This document is intended for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

History and Development

Dicyclanil, initially identified by the code CGA-183893, was discovered in the 1990s by Ciba-Geigy Animal Health (a predecessor of Novartis Animal Health).[2] It emerged from a primary screening program designed to identify new ectoparasiticidal compounds.[2] While ineffective against adult insects, ticks, and mites, CGA-183893 demonstrated exceptional in-vitro activity against blowfly larvae, proving to be up to 30 times more potent than the existing larvicides cyromazine and diflubenzuron.[2]

A key feature that distinguished Dicyclanil from its chemical relative, cyromazine, was its poor solubility in water.[2] This characteristic was considered advantageous for developing a long-lasting topical formulation for sheep. The development led to a suspoemulsion pour-on formulation, where the active ingredient is released over time from the wool's natural lipids.[2] Dicyclanil is specifically used in sheep and is not employed against agricultural or household pests.[1]

Mechanism of Action

The precise molecular mechanism of action of Dicyclanil has not been fully elucidated.[1][3] However, it is established that it functions as an insect growth regulator (IGR), interfering with the molting and pupation processes of dipteran larvae.[3] Its mode of action is considered to be similar to that of the triazine derivative, cyromazine.[4][5]

Dicyclanil is not a direct chitin synthesis inhibitor like benzoylphenylureas (BPUs).[1][4] Instead, it is believed to disrupt the process of chitin deposition during the larval molting stages.[1] Specifically, Dicyclanil is highly effective at preventing the molt from the first to the second larval instar of Lucilia spp. and Wohlfahrtia spp.[4][5][6] It is less effective against later larval stages and has no adulticidal activity.[6]

Pharmacokinetics in Sheep

Dicyclanil is administered topically as a pour-on or spray-on formulation. Its pharmacokinetic profile in sheep is characterized by low systemic absorption and a persistent presence in the wool.

-

Absorption: Dermal absorption is poor, with approximately 2% to 5% of the applied dose being absorbed through the skin over a 7-day period.[1][3][4][5] Systemic absorption can be influenced by factors such as wool density and length, as well as the breed of sheep.[4][5]

-

Distribution: Following absorption, Dicyclanil is widely distributed throughout the body.[4][5] Peak blood concentrations are observed between 12 and 48 hours post-application and are typically low, accounting for less than 0.025 mg dicyclanil equivalents/kg.[4][5][7]

-

Metabolism: The absorbed Dicyclanil is partially metabolized.[1] The major residue in muscle, fat, and wool is unchanged Dicyclanil.[4][5] In the liver and kidney, the descyclopropyl dicyclanil metabolite is a major residue along with the parent compound.[4][5] Another significant metabolite identified is 2,4,6-triamino-pyrimidine-5-carbonitrile.[5]

-

Excretion: The majority of the absorbed dose is excreted within 7 days of treatment.[1] Excretion occurs via both urine (primarily as various metabolites) and feces (predominantly as unchanged Dicyclanil).[1]

Table 1: Pharmacokinetic Parameters of Dicyclanil in Sheep

| Parameter | Value | Reference |

| Route of Administration | Topical (Pour-on) | [3] |

| Dermal Absorption | 2% - 5% of applied dose over 7 days | [1][3][4][5] |

| Peak Blood Levels (Tmax) | 12 - 48 hours post-dose | [4][5][7] |

| Peak Blood Concentration (Cmax) | < 0.025 mg dicyclanil equivalents/kg | [4][5][7] |

| Tissue Half-Life (t1/2) | Liver: ~13 days; Kidney: ~10 days | [4][5][7] |

| Primary Excretion Routes | Urine (metabolites) and Feces (parent drug) | [1] |

| Excretion Timeframe | ~95% of absorbed dose excreted in 7 days | [1] |

Efficacy and Clinical Use

Dicyclanil is highly effective for the prevention of blowfly strike in sheep caused by the larvae of Lucilia sericata and Wohlfahrtia magnifica.[6] It provides a long period of protection, making it a valuable tool for sheep farmers.

Table 2: Efficacy of Dicyclanil in Field Trials

| Target Parasite | Formulation | Protection Period | Efficacy | Country/Region | Reference |

| Wohlfahrtia magnifica | Spray-on | At least 24 weeks | 100% reduction in infestation | Greece | [8] |

| Lucilia spp. | 5% Pour-on | 16 weeks | Protection against blowfly strike | UK | [4] |

| Lucilia spp. | 5% Pour-on | At least 12 weeks (coarse wool) | Aggregated strike rate 3.9% vs 19.1% (control) | New Zealand | [1] |

| Lucilia spp. | 5% Pour-on | At least 19 weeks (fine wool) | Aggregated strike rate 0.6% vs 7.5% (control) | New Zealand | [1] |

| Natural flystrike | 5% Pour-on | 19 weeks | 80% control | South Africa | [9] |

Resistance: It is important to note that resistance to Dicyclanil in the Australian sheep blowfly, Lucilia cuprina, has been reported.[10] This resistance can substantially reduce the protection periods of both Dicyclanil and cyromazine-based products.[10]

Experimental Protocols

The development and registration of Dicyclanil were supported by a range of standardized experimental studies.

In Vitro Efficacy Testing

-

Objective: To determine the lethal concentration (LC50/LC95) of Dicyclanil against first instar blowfly larvae.

-

Methodology:

-

Strain Collection: Field strains of blowflies (Lucilia cuprina or L. sericata) are collected from different regions.[2]

-

Insecticide Preparation: Technical-grade Dicyclanil is dissolved in an appropriate solvent (e.g., 10% DMSO) and then serially diluted with water to create a range of concentrations.[10]

-

Assay: A known number of first instar larvae (e.g., 50) are placed on a larval diet (e.g., meat meal) mixed with the prepared insecticide concentrations.[10]

-

Incubation: The assays are incubated under controlled conditions to allow larval development.

-

Assessment: Mortality is assessed by counting the number of larvae that fail to develop to pupae or adults.

-

Data Analysis: Probit analysis is used to calculate the LC50 and LC95 values. Resistance factors are determined by comparing the LC50 of field strains to a known susceptible strain.[2]

-

In Vivo Efficacy (Field Trial)

-

Objective: To evaluate the efficacy and duration of protection of a Dicyclanil formulation against natural blowfly strike under field conditions.

-

Methodology:

-

Study Design: A randomized, controlled field trial is conducted in accordance with Good Clinical Practice (GCP) and relevant guidelines (e.g., WAAVP).[8]

-

Animal Selection: A large number of sheep of various ages, breeds, and wool lengths are enrolled and randomized into a treatment group and an untreated control group.[8]

-

Treatment: The Dicyclanil formulation is applied to the treatment group according to the proposed label instructions (e.g., pour-on application with a calibrated gun at a specific dose rate per kg bodyweight).[8]

-

Observation: All animals are regularly inspected for signs of blowfly strike over an extended period (e.g., 19-31 weeks).[1][8] If a strike is found, maggots may be collected for species identification.[8]

-

Efficacy Assessment: Efficacy is determined by comparing the cumulative strike rates between the treated and control groups. The time to reach a predefined limit of protection (e.g., >2% strike rate in the treated group) is often calculated.[8]

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Chi-square analysis.[8]

-

Residue Analysis

-

Objective: To determine the concentration of Dicyclanil and its major metabolites in the edible tissues of treated sheep.

-

Methodology (LC/MS Method):

-

Sample Preparation: A weighed sample of tissue (muscle or fat) is homogenized.[4]

-

Extraction: The sample is shaken twice with a water/acetonitrile mixture in the presence of NaCl and MgSO4 to extract the analytes.[4]

-

Centrifugation: The combined extract is centrifuged to separate the acetonitrile layer containing the analytes from solid interferences.[4]

-

Analysis: The supernatant is filtered and analyzed directly by Liquid Chromatography-Mass Spectrometry (LC/MS) with an electrospray interface (ESI).[4]

-

Quantification: The concentration of Dicyclanil is determined against a standard curve. The method can achieve a Limit of Quantification (LOQ) of approximately 4 ng/g in tissue.[4]

-

Safety and Toxicology

Toxicological studies have been conducted to establish the safety profile of Dicyclanil.

Table 3: Toxicological Profile of Dicyclanil

| Study Type | Species | NOEL (No Observed Effect Level) | Key Findings | Reference |

| 12-Month Chronic Toxicity | Dog | 0.71 mg/kg bw/day | Increased plasma cholesterol levels at higher doses. | [11] |

| 90-Day Repeated Dose | Rat | 1.6 mg/kg bw/day | - | [8] |

| 28-Day Dermal Toxicity | Rat | 30 mg/kg bw | - | [8] |

| 2-Generation Reproductive | Rat | 1.5 - 6.0 mg/kg bw/day | Pup mortality observed in high-dose groups. | [8] |

| Carcinogenicity | Mouse | 10 mg/kg feed/day | Tumorigenic effect observed at doses above the maximum tolerated dose. | [8] |

| Carcinogenicity | Rat | 25 mg/kg feed/day | No carcinogenic effects observed. | [8] |

Based on these studies, an Acceptable Daily Intake (ADI) of 0-0.007 mg/kg body weight was established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[12]

Conclusion

Dicyclanil represents a significant development in the targeted control of ovine myiasis. Its unique properties, including high larval potency and poor water solubility, have enabled the creation of long-acting formulations that are a cornerstone of blowfly strike prevention programs in many parts of the world. While its precise mechanism of action requires further investigation, its efficacy and pharmacokinetic profile are well-documented. Ongoing research and surveillance, particularly concerning the development of resistance, are crucial to ensure its continued effectiveness as a vital veterinary medicinal product.

References

- 1. Prevention of blowfly strike on coarse and fine woolled sheep with the insect growth regulator dicyclanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Dicyclanil resistance in the Australian sheep blowfly, Lucilia cuprina, substantially reduces flystrike protection by dicyclanil and cyromazine based products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.hpra.ie [assets.hpra.ie]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. fao.org [fao.org]

- 10. wool.com [wool.com]

- 11. Dicyclanil (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dicyclanil | C8H10N6 | CID 3081364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Dicyclanil Pour-On Application for Sheep: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclanil is a potent insect growth regulator (IGR) belonging to the pyrimidine derivative class of chemicals.[1][2] It is widely utilized in the sheep industry as a pour-on formulation for the prevention of blowfly strike caused by species such as Lucilia sericata and Wohlfahrtia magnifica.[3][4] Dicyclanil's mechanism of action involves the disruption of the moulting and pupation processes in dipteran larvae, specifically preventing the moult from the first to the second larval instar.[4][5] This preventative action breaks the lifecycle of the blowfly before significant damage can occur to the host animal.[6] This document provides detailed application notes, experimental protocols, and key data related to the use of dicyclanil pour-on formulations in sheep.

Data Presentation

The following tables summarize quantitative data on dicyclanil pour-on application, efficacy, pharmacokinetics, and tissue residues in sheep.

Table 1: Dicyclanil Pour-On Application Recommendations

| Parameter | Recommendation | Source(s) |

| Active Ingredient Concentration | 50 g/L (5%) or 65 g/L | [3][6][7] |

| Therapeutic Dose | 30 - 100 mg/kg bodyweight | [8][9] |

| Application Method | Manual or automatic dosing gun with a spray nozzle | [3][5] |

| Applicator Distance from Sheep | Approximately 15 - 45 cm | [3][6] |

| Application Band Width | At least 10 cm | [3][5] |

| Application Area | Along the spine from mid-shoulders to an arc around the crutch and tail | [3] |

| Dose Distribution | Half the dose along the spine, the remainder over the tail and crutch area | [3][5] |

Table 2: Efficacy of Dicyclanil Pour-On Against Blowfly Strike

| Target Species | Protection Period | Efficacy | Study Notes | Source(s) |

| Lucilia sericata | 16 weeks | High | Protection against blowfly strike | [3][5] |

| Wohlfahrtia magnifica | 16 weeks | High | Protection against blowfly strike | [3][5] |

| Lucilia cuprina | 18 - 24 weeks | High | Protection against body, breech, and poll strike | [6][10] |

| Dicyclanil-resistant Lucilia cuprina | Reduced by up to 78% | Significantly Reduced | Resistance leads to a substantial decrease in the protection period | [11] |

| Wohlfahrtia magnifica (prophylactic) | 22 weeks | Up to 91.3% in treated males | Strategic application to a portion of the flock reduced overall incidence | [12] |

Table 3: Pharmacokinetic Parameters of Dicyclanil in Sheep Following Pour-On Application

| Parameter | Value | Conditions | Source(s) |

| Dermal Absorption | Approximately 4-5% of the applied dose over 7 days | [5][8][13] | Radiolabelled study with a pour-on formulation |

| Time to Peak Blood Concentration (Tmax) | 12 - 48 hours post-application | [5][8][13] | Pour-on application |

| Peak Blood Concentration (Cmax) | <0.025 mg dicyclanil equivalents/kg | [5][13] | Pour-on application |

| Tissue Distribution | Widely distributed throughout the body | [5][8] | Absorbed radioactivity |

| Elimination Half-life (Liver) | 13 days | [5][13] | Experimental residue depletion studies |

| Elimination Half-life (Kidney) | 10 days | [5][13] | Experimental residue depletion studies |

| Excretion | Primarily via urine and faeces | [5][8][13] | Approximately 5% of the dose eliminated in 7 days |

Table 4: Dicyclanil Residue Depletion in Sheep Tissues

| Tissue | Time Point | Mean Dicyclanil Concentration (µg/kg) | Study Dose | Source(s) |

| Muscle | Day 21 | 100 | 45 mg/kg bw | [8] |

| Fat | Day 21 | 640 | 45 mg/kg bw | [8] |

| Liver | Day 21 | 140 | 45 mg/kg bw | [8] |

| Kidney | Day 21 | 120 | 45 mg/kg bw | [8] |

| Muscle | Day 7 | 2955 (dicyclanil equivalents) | 100 mg/kg bw | [8] |

| Fat | Day 7 | 431 (dicyclanil equivalents) | 100 mg/kg bw | [8] |

| Liver | Day 7 | 2646 (dicyclanil equivalents) | 100 mg/kg bw | [8] |

| Kidney | Day 7 | 762 (dicyclanil equivalents) | 100 mg/kg bw | [8] |

| Muscle | Day 21 | 880 (dicyclanil equivalents) | 100 mg/kg bw | [8] |

| Fat | Day 21 | 208 (dicyclanil equivalents) | 100 mg/kg bw | [8] |

| Liver | Day 21 | 1475 (dicyclanil equivalents) | 100 mg/kg bw | [8] |

| Kidney | Day 21 | 230 (dicyclanil equivalents) | 100 mg/kg bw | [8] |

Experimental Protocols

Protocol for Efficacy Trial of Dicyclanil Pour-On Against Blowfly Strike

Objective: To evaluate the efficacy and duration of protection of a dicyclanil pour-on formulation against induced blowfly strike in sheep.

Materials:

-

Dicyclanil pour-on formulation (specify concentration).

-

Manual or automatic pour-on applicator gun with a spray nozzle.

-

Test sheep (e.g., Merino or other relevant breed), of a specified age and weight range, with a known history and free of insecticide treatment for a specified period.

-

Laboratory-reared, first-instar larvae of the target blowfly species (e.g., Lucilia cuprina).

-

Clippers, marking crayons, and ear tags for animal identification.

-

Personal Protective Equipment (PPE): synthetic rubber gloves, face mask, PVC trousers.[3]

Procedure:

-

Animal Selection and Acclimatization:

-

Select a statistically appropriate number of healthy sheep.

-

House the animals in a controlled environment and allow for an acclimatization period of at least 7 days.

-

Individually identify each sheep with ear tags.

-

-

Treatment Allocation:

-

Randomly allocate sheep to treatment and control groups.

-

The treatment group will receive the dicyclanil pour-on, while the control group remains untreated.

-

-

Application of Dicyclanil:

-

Weigh each sheep in the treatment group to determine the correct dosage.

-

Shake the dicyclanil container well before use.[3]

-

Apply the calculated dose as a fan spray in a band at least 10 cm wide.[3]

-

The application should be in a 4-stroke method: along the spine from the middle of the shoulders and in an arc around the crutch and tail.[5][14]

-

Ensure half the dose is applied along the spine and the remainder over the tail and crutch area.[3][5]

-

Hold the applicator gun approximately 45 cm from the sheep during application.[3][5]

-

-

Larval Challenge:

-

At predetermined intervals post-treatment (e.g., weekly or bi-weekly), challenge both treated and control sheep with first-instar blowfly larvae.

-

Implant a known number of larvae onto a designated area of the fleece.

-

-

Efficacy Assessment:

-

At 24-48 hours post-challenge, examine the implantation sites for the presence and development of larvae.

-

Record the number and developmental stage of any surviving larvae.

-

A successful treatment is defined by the absence of larval development to the second instar.

-

-

Data Analysis:

-

Calculate the percentage efficacy for each challenge interval.

-

Determine the duration of protection, defined as the time until a predetermined percentage of treated animals show signs of larval development.

-

Protocol for Pharmacokinetic Study of Dicyclanil Pour-On in Sheep

Objective: To determine the absorption, distribution, and elimination profile of dicyclanil following pour-on application in sheep.

Materials:

-

Radiolabelled (e.g., ¹⁴C) dicyclanil pour-on formulation.

-

Test sheep housed in metabolism crates to allow for the separate collection of urine and faeces.

-

Blood collection tubes (e.g., heparinized).

-

Scintillation counter and consumables for radioactivity measurement.

-

HPLC or LC-MS for analysis of dicyclanil and its metabolites.

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize sheep to metabolism crates.

-

Administer a single topical dose of radiolabelled dicyclanil as per the application protocol (Section 3.1).

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours, and then daily for a specified period).

-

Collect urine and faeces at regular intervals (e.g., every 24 hours) for the duration of the study.

-

At the end of the study, euthanize the animals and collect tissue samples (muscle, fat, liver, kidney, and skin at the application site).

-

-

Sample Analysis:

-

Process blood samples to separate plasma.

-

Analyze plasma, urine, faeces, and tissue homogenates for total radioactivity using a scintillation counter.

-

Use appropriate analytical methods (e.g., HPLC, LC-MS) to quantify the concentrations of parent dicyclanil and its major metabolites in the collected samples.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, and elimination half-life.

-

Determine the extent of dermal absorption and the routes and rates of excretion.

-

Quantify the distribution of dicyclanil and its metabolites in the various tissues.

-

Protocol for Residue Depletion Study of Dicyclanil Pour-On in Sheep